2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and chlorophenethyl groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the thiadiazole ring or the chlorophenethyl group.
Substitution: The chlorine atom in the chlorophenethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Modified thiadiazole rings or altered chlorophenethyl groups.
Substitution: New compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The chlorophenethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole: The presence of a methyl group can alter its steric and electronic properties.
Uniqueness
2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chlorophenethyl group enhances its potential for chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10ClN3S |
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Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-[2-(2-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-4H,5-6H2,(H2,12,14) |
InChI Key |
NEYMUROBPNEQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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